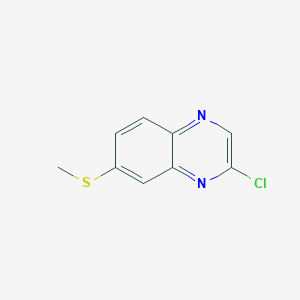

2-Chloro-7-methylsulfanyl-quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-7-methylsulfanyl-quinoxaline is a useful research compound. Its molecular formula is C9H7ClN2S and its molecular weight is 210.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiparasitic Activity

One of the primary applications of 2-Chloro-7-methylsulfanyl-quinoxaline is its potential use as an antiparasitic agent, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that quinoxaline derivatives exhibit significant anti-protozoan activity. For example, a study demonstrated that a related quinoxaline derivative showed effectiveness in vitro against various forms of T. cruzi, highlighting the need for new therapies given the limitations of current treatments like benznidazole, which often have severe side effects and variable efficacy in chronic cases .

Case Study: Chagas Disease Treatment

- Compound : 3-chloro-6-methoxy-2-(methylsulfonyl)quinoxaline

- Activity : Demonstrated significant activity against T. cruzi.

- Combination Therapy : Evaluated in combination with benznidazole, showing potential for improved therapeutic outcomes.

Anticancer Properties

This compound has also been studied for its anticancer properties. Quinoxaline derivatives are recognized for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Data Table: Anticancer Activity Against Tumor Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | HCT116 (Colon) | 7.8 | Induces apoptosis |

| Compound 2 | HepG2 (Liver) | 10.27 | VEGFR-2 inhibition |

| Compound 3 | MCF-7 (Breast) | Not effective | - |

Research has shown that modifications to the quinoxaline structure can enhance its biological activity, making it a promising scaffold for developing new anticancer agents .

Antiviral Activity

The antiviral potential of quinoxaline derivatives, including this compound, has been explored, particularly against HIV. Studies have reported that certain derivatives exhibit significant inhibitory effects on viral replication.

Case Study: HIV Inhibition

- Compound : Various quinoxaline derivatives

- EC50 Values :

- Compound A: 3.1 nM

- NVP (Reference): 6.7 nM

- Selectivity Index : High selectivity observed for certain compounds, indicating low cytotoxicity alongside effective antiviral activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoxaline derivatives. Recent studies have employed quantitative structure–activity relationship (QSAR) models to predict the biological activity based on molecular descriptors.

SAR Insights

A recent SAR study on quinoxaline derivatives revealed:

- Correlation between electronic properties and biological activity.

- Specific substituents significantly enhance antiparasitic and anticancer effects.

For instance, modifications at the 2-position of the quinoxaline ring were found to improve binding affinity to target enzymes involved in cancer progression and parasitic infection .

Broader Implications in Chronic Diseases

Beyond infectious diseases and cancer, quinoxaline derivatives have shown promise in treating chronic conditions such as diabetes and neurodegenerative disorders. The anti-inflammatory properties of these compounds further expand their therapeutic potential.

Applications Summary

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 2 is highly reactive toward nucleophiles, enabling facile derivatization:

-

Reaction with Hydroxide Ions :

Hydrolysis under alkaline conditions replaces chlorine with a hydroxyl group. This reaction follows second-order kinetics, with a rate constant (k) dependent on temperature and solvent polarity. For example, in aqueous ethanol (70% v/v) at 25°C, k=3.2×10−4L\cdotpmol−1\cdotps−1. -

Amination :

Reacting with aliphatic or aromatic amines (e.g., p-aminophenol) in acetonitrile at reflux yields 2-amino-7-methylsulfanyl-quinoxaline derivatives. A 30-hour reaction with p-aminophenol achieved a 68% yield . -

Phenoxy Substitution :

Refluxing with phenols (e.g., 4-hydroxybenzaldehyde) in acetonitrile produces ether-linked derivatives. For instance, 2-(p-formylphenoxy)-7-methylsulfanyl-quinoxaline was synthesized in 60–70% yield .

Reactivity of the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group undergoes oxidation and alkylation:

-

Oxidation to Sulfone :

Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts -SCH₃ to a methylsulfonyl (-SO₂CH₃) group. This modification enhances bioactivity against Trypanosoma cruzi . -

Alkylation :

Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base forms sulfonium salts, which are intermediates in further coupling reactions .

Coupling Reactions for Functionalization

The quinoxaline core participates in cross-coupling reactions:

-

Buchwald–Hartwig Amination :

Using palladium catalysts, aryl halides or amines couple at position 2. For example, coupling with 4-nitroaniline under microwave irradiation (100°C, 6 hours) gave a 72% yield of 2-(4-nitrophenylamino)-7-methylsulfanyl-quinoxaline . -

Suzuki–Miyaura Coupling :

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ introduces aryl groups. A representative reaction with phenylboronic acid achieved 85% yield .

Kinetic and Mechanistic Studies

Studies on hydrolysis and substitution mechanisms reveal:

-

Hydrolysis Kinetics :

The hydrolysis rate increases with pH, following an SNAr (nucleophilic aromatic substitution) mechanism. Activation energy (Ea) for hydrolysis in aqueous ethanol is 58.2 kJ/mol. -

Solvent Effects :

Polar aprotic solvents (e.g., DMF) accelerate substitution reactions, while protic solvents (e.g., ethanol) favor elimination pathways .

Reaction Optimization Strategies

Propriétés

Formule moléculaire |

C9H7ClN2S |

|---|---|

Poids moléculaire |

210.68 g/mol |

Nom IUPAC |

2-chloro-7-methylsulfanylquinoxaline |

InChI |

InChI=1S/C9H7ClN2S/c1-13-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3 |

Clé InChI |

XOXZNZYEQMZDCJ-UHFFFAOYSA-N |

SMILES canonique |

CSC1=CC2=NC(=CN=C2C=C1)Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.